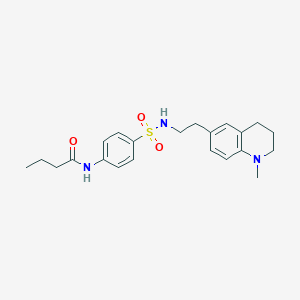
Bis-N,n'-boc-L-lysine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-N,n’-boc-L-lysine methyl ester is a chemical compound used in scientific research . It is also known as Nε-Boc-L-lysine methyl ester hydrochloride .
Synthesis Analysis
The synthesis of Bis-N,n’-boc-L-lysine methyl ester involves the use of tert-butyl carbamate (Boc) for protection of the amino function . This compound is used in the production of lysine methyl ester based cationic surfactants and hydrogels .Molecular Structure Analysis
The linear formula of Bis-N,n’-boc-L-lysine methyl ester is (CH3)3OCONH(CH2)4CH(NH2)COOCH3 · HCl . The molecular weight is 296.79 .Chemical Reactions Analysis
Bis-N,n’-boc-L-lysine methyl ester undergoes reactions that involve the Boc group. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis-N,n’-boc-L-lysine methyl ester include its molecular weight, which is 296.79 , and its linear formula, which is (CH3)3OCONH(CH2)4CH(NH2)COOCH3 · HCl .Wissenschaftliche Forschungsanwendungen
Enantioselective Hydrolysis and Catalysis
Bis-N,n'-boc-L-lysine methyl ester has been explored in the context of enantioselective hydrolysis by non-chiral copper complexes equipped with bis(β-cyclodextrin)s. These complexes demonstrated high catalytic efficiency and pronounced enantioselectivity for the hydrolysis of amino acid ester enantiomers, including N-Boc-N'-Boc-Lysine 4-nitrophenyl esters. The study highlighted the role of the "back-to-back" bisCD complex in promoting enantioselective hydrolysis through the formation of catalyst-substrate Michaelis complexes, indicating a preference for l-isomers and the involvement of CD cavities in the hydrolysis process (Xue et al., 2016).
Selective Deprotection of Esters
The compound has been utilized in studies focusing on the selective deprotection of esters of N-protected amino acids and dipeptides. Bis(tributyltin) oxide was found effective in cleaving phenacyl, methyl, and benzyl esters of various N-α-protected amino acids and dipeptides, including esters of N-α-protected amino acids linked to resins, without racemization. This method highlights the compound's relevance in synthesizing carboxylic acids from protected amino acid esters, thereby underscoring its utility in peptide synthesis and modifications (Salomon et al., 1996).
Synthesis and Biological Activities
In research on the synthesis and biological activities of new compounds, bis-N,n'-boc-L-lysine methyl ester served as a building block in the creation of linear and macrocyclic peptides. These peptides were screened for antimicrobial, anti-inflammatory, and anticancer activities, highlighting the compound's versatility in synthesizing biologically active molecules with potential therapeutic applications (Khayyat & Amr, 2014).
Lysine-based Cationic Surfactants
The compound has been involved in the synthesis of lysine-based cationic surfactants, showcasing a novel class of lysine-based cationic amphiphilic derivatives. These compounds, characterized by various hydroxyl functions and aliphatic chains, demonstrated moderate antimicrobial activity and potential for biomedical applications due to their unique structural features and surfactant properties (Pinazo et al., 2009).
Enantioselectivity Binding Studies
Further research has explored the use of bis-N,n'-boc-L-lysine methyl ester in enantioselectivity binding studies with a chiral cobalt(II)porphyrin-Tröger's base conjugate. This study found high affinity and enantioselectivity towards lysine, histidine, and proline methyl esters, demonstrating the compound's utility in chiral recognition and binding studies (Tatar et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJOHSPBBUIQG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-N,n'-boc-L-lysine methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)




![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)
![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)
![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)